Ethyl 5-(Benzyloxy)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 5-(Benzyloxy)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with benzyloxy and methoxybenzyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(Benzyloxy)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of Substituents: The benzyloxy and methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific conditions such as the presence of a base and an appropriate solvent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(Benzyloxy)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(Benzyloxy)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its triazole core, which is known for its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(Benzyloxy)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxy and methoxybenzyl groups may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(Benzyloxy)-1H-1,2,3-triazole-4-carboxylate: Lacks the methoxybenzyl group.
Ethyl 5-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate: Lacks the benzyloxy group.
Ethyl 5-(Benzyloxy)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate: Contains a methyl group instead of a methoxy group.
Uniqueness
Ethyl 5-(Benzyloxy)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of both benzyloxy and methoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C20H21N3O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-5-phenylmethoxytriazole-4-carboxylate |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-20(24)18-19(27-14-16-7-5-4-6-8-16)23(22-21-18)13-15-9-11-17(25-2)12-10-15/h4-12H,3,13-14H2,1-2H3 |
InChI Key |
ZPWJOVUYLQQOOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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